1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine
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Overview
Description
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FN. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a methanamine group, with a 3-fluoro-5-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is not well-documented. as an amine, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent bonding. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-5-methylphenyl)cyclopropylmethanamine
- 1-(3-Fluoro-5-methylphenyl)cyclopropylamine
- 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic acid
Uniqueness
1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a 3-fluoro-5-methylphenyl substituent. These structural elements confer distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
[1-(3-fluoro-5-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3,7,13H2,1H3 |
InChI Key |
VWFYKENFVCDJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CC2)CN |
Origin of Product |
United States |
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